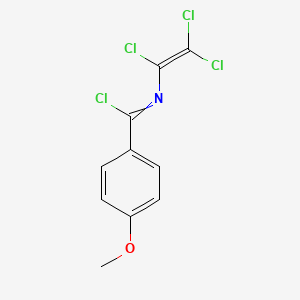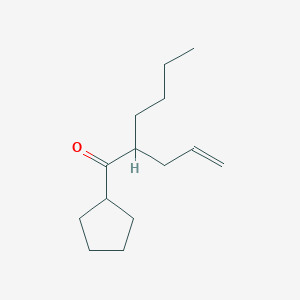
1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one is an organic compound that belongs to the class of cycloalkanes It features a cyclopentyl ring attached to a hexanone chain with a prop-2-en-1-yl substituent
Preparation Methods
The synthesis of 1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with 2-(prop-2-en-1-yl)hexan-1-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as diethyl ether or tetrahydrofuran. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and applications in drug development.
Medicine: The compound’s derivatives may have therapeutic properties, making it a candidate for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one can be compared with similar compounds such as:
1-Cyclopentyl-2-propyn-1-one: This compound has a similar cyclopentyl ring but features a propynyl group instead of a prop-2-en-1-yl group.
1-Cyclohexyl-3-phenylprop-2-yn-1-one: This compound has a cyclohexyl ring and a phenylpropynyl group, differing in both ring size and substituent structure.
The uniqueness of this compound lies in its specific combination of a cyclopentyl ring and a prop-2-en-1-yl substituent, which imparts distinct chemical and physical properties.
Properties
CAS No. |
50395-60-3 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
1-cyclopentyl-2-prop-2-enylhexan-1-one |
InChI |
InChI=1S/C14H24O/c1-3-5-9-12(8-4-2)14(15)13-10-6-7-11-13/h4,12-13H,2-3,5-11H2,1H3 |
InChI Key |
SGNYYJATJICSHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=C)C(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
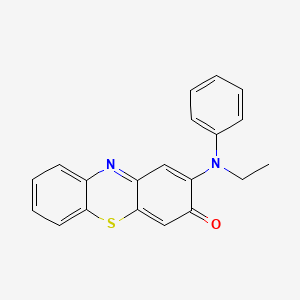
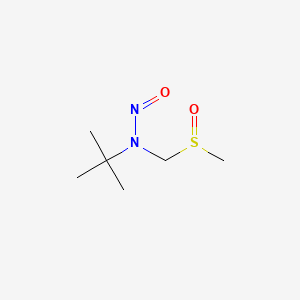

![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)
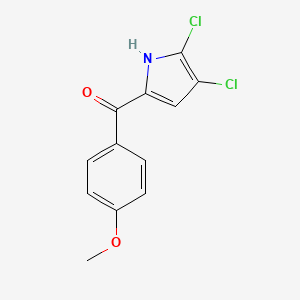
![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
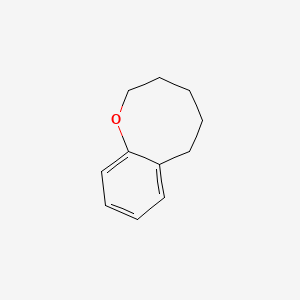
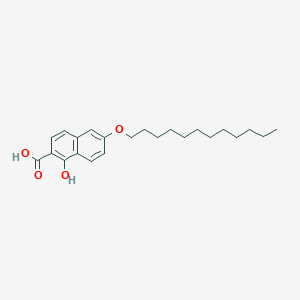

![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)

